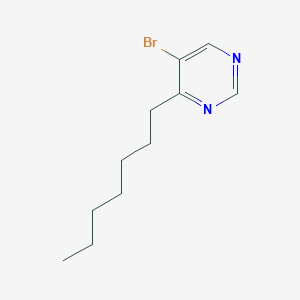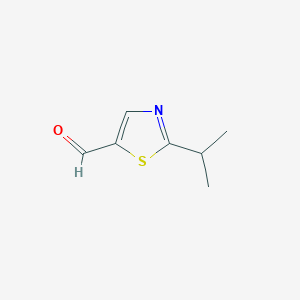
2-Isopropylthiazole-5-carbaldehyde
Descripción general
Descripción
2-Isopropylthiazole-5-carbaldehyde is a chemical compound with the CAS Number: 207675-84-1. Its molecular weight is 155.22 and its IUPAC name is 2-isopropyl-1,3-thiazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for 2-Isopropylthiazole-5-carbaldehyde is 1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Thiazole derivatives, including compounds structurally similar to 2-Isopropylthiazole-5-carbaldehyde, have been synthesized and evaluated for potential bioactivity. New 1,3-thiazole derivatives were obtained from reactions involving substituted hydroxyalkyl-1,3-thiazole carbaldehydes. These compounds are investigated due to their potential as bioactive substances (Sinenko et al., 2016).
Role in Drug Discovery and Synthesis
In the realm of drug discovery, pyrazoles, which can be synthesized from related compounds, have shown significance. A study discussed the synthesis of novel pyrazole carbaldehyde derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The synthesized compounds were also examined for their interactions with key enzymes, underlining their potential in the development of new drugs (Thangarasu, Manikandan & Thamaraiselvi, 2019).
Development of Photocatalysts
The use of related carbaldehydes in photocatalysis has been studied. For example, furan-2-carbaldehydes were used as green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This highlights the utility of these compounds in developing eco-friendly catalytic processes (Yu et al., 2018).
Innovations in Organic Chemistry
Complex organic syntheses involving carbaldehydes, similar to 2-Isopropylthiazole-5-carbaldehyde, have led to novel discoveries. For instance, reactions involving 2,2'-bipyridine-6-carbaldehyde and certain diaminoethanes in the presence of metal ions resulted in the formation of complexes with significant diastereoselectivity. These findings open up new pathways in the field of organic chemistry, particularly in the synthesis of chiral Schiff base ligands (Constable, Zhang, Housecroft & Zampese, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-propan-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUYPRJMFNPTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylthiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



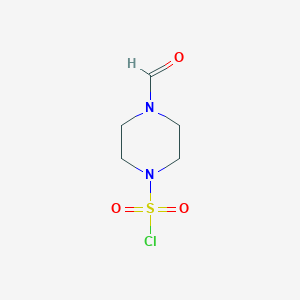
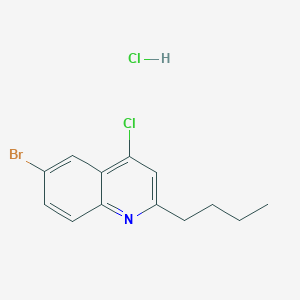
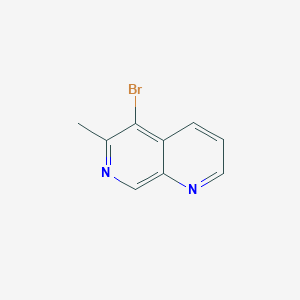
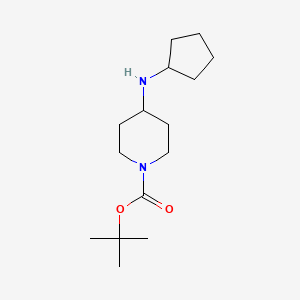

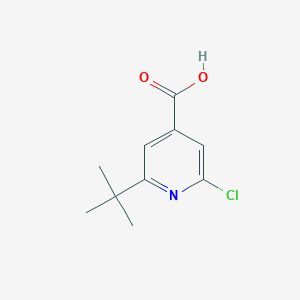
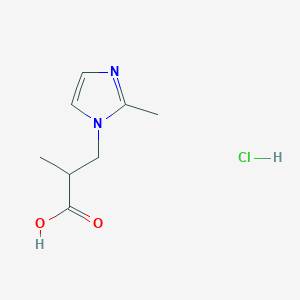
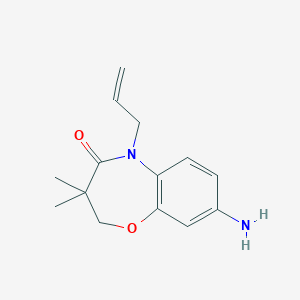
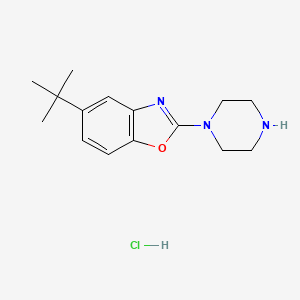
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)
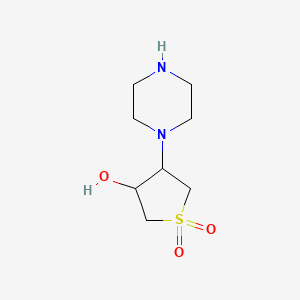
![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)
![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)
